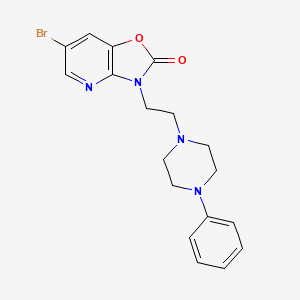

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a bromine atom and a piperazine moiety, which are often associated with biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the oxazole ring, followed by the introduction of the bromine atom and the piperazine moiety. Common reagents and conditions might include:

Oxazole formation: Using reagents like acetic anhydride and ammonium acetate.

Bromination: Employing bromine or N-bromosuccinimide (NBS) under controlled conditions.

Piperazine introduction: Utilizing piperazine derivatives in the presence of suitable catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

Batch or continuous flow reactors: To ensure consistent reaction conditions.

Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.

化学反応の分析

Types of Reactions

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen exchange reactions or nucleophilic substitution with reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield oxazole derivatives with additional functional groups.

Reduction: Could produce reduced forms of the compound with altered functional groups.

Substitution: Might result in new heterocyclic compounds with different substituents.

科学的研究の応用

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that derivatives of oxazolo[4,5-b]pyridine exhibit diverse pharmacological activities, including:

- Analgesic Properties : Studies have shown that certain oxazolo[4,5-b]pyridine derivatives possess high analgesic efficacy without the anti-inflammatory effects commonly associated with traditional analgesics. This characteristic allows for safer use with fewer side effects related to inflammation and gastric irritation .

Neuropharmacology

The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their activity on central nervous system receptors, particularly:

- Serotonin Receptors : Some derivatives have shown affinity for serotonin receptors, which could lead to applications in treating mood disorders and anxiety .

Antimicrobial Activity

Research on related pyridine derivatives indicates potential antimicrobial properties. The oxazolo[4,5-b]pyridine framework may enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Analgesic Efficacy

A study published on the analgesic properties of oxazolo[4,5-b]pyridine derivatives demonstrated that these compounds could effectively alleviate pain without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The study involved administering various doses to animal models and assessing pain response through established behavioral assays. Results indicated a significant reduction in pain levels compared to controls .

Case Study 2: Neuropharmacological Screening

In another study focusing on neuropharmacological applications, researchers synthesized several derivatives of oxazolo[4,5-b]pyridine and evaluated their binding affinity to serotonin receptors. The findings revealed that some compounds exhibited selective binding profiles that could be beneficial for developing treatments for depression and anxiety disorders. This study highlights the importance of structural modifications in enhancing receptor affinity and selectivity .

作用機序

The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This may include:

Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.

Enzyme inhibition: Modulating the activity of enzymes involved in metabolic pathways.

Signal transduction: Affecting intracellular signaling cascades.

類似化合物との比較

Similar Compounds

Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.

Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.

Uniqueness

Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific combination of the oxazole ring, bromine atom, and piperazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

生物活性

Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and data.

Molecular Formula : C13H10BrN3O

Molecular Weight : 292.14 g/mol

CAS Number : 175424-28-9

Appearance : Off-white to yellow solid

Melting Point : 229°C to 236°C

Synthesis

The synthesis of this compound typically involves the reaction of bromo derivatives with piperazine derivatives under controlled conditions. The yield can be optimized through various methods such as refluxing in sodium hydroxide solution, as noted in several studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness compared to standard antibiotics like oxytetracycline.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Bacillus cereus | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 15.6 | 31.25 |

| Escherichia coli | 31.25 | 62.5 |

These results suggest that the compound exhibits higher antibacterial activity than oxytetracycline, particularly against Gram-positive bacteria .

Antidepressant and Anxiolytic Effects

The structural features of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary studies indicate that derivatives of this compound may act as antagonists at serotonin receptors, which could contribute to antidepressant and anxiolytic effects .

Case Studies

- Study on Antibacterial Properties : A recent investigation evaluated various substituted oxazolo derivatives for their antibacterial activity. The study found that compounds similar to Oxazolo(4,5-b)pyridin-2(3H)-one demonstrated significant activity against resistant strains of bacteria, emphasizing the need for further exploration in drug development .

- Neuropharmacological Assessment : Another study examined the effect of piperazine derivatives on anxiety-like behavior in animal models. The results indicated that compounds similar to Oxazolo(4,5-b)pyridin-2(3H)-one could reduce anxiety behaviors significantly when administered in appropriate doses .

特性

CAS番号 |

134337-08-9 |

|---|---|

分子式 |

C18H19BrN4O2 |

分子量 |

403.3 g/mol |

IUPAC名 |

6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |

InChI |

InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |

InChIキー |

SYYLHCYCFMXSON-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。